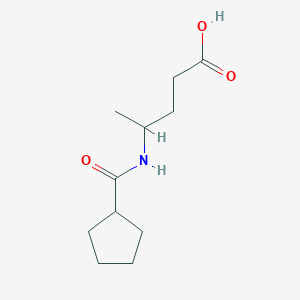
4-(Cyclopentanecarboxamido)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclopentanecarboxamido)pentanoic acid is an organic compound that features a cyclopentane ring attached to a pentanoic acid backbone through an amide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopentanecarboxamido)pentanoic acid typically involves the reaction of cyclopentanecarboxylic acid with 4-aminopentanoic acid. The reaction is carried out under conditions that facilitate the formation of an amide bond, often using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve more scalable processes, such as the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The choice of solvents, temperature control, and purification techniques are crucial to ensure the high purity and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Cyclopentanecarboxamido)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentylamines.
Aplicaciones Científicas De Investigación
4-(Cyclopentanecarboxamido)pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(Cyclopentanecarboxamido)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amide linkage and cyclopentane ring play crucial roles in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
Valeric acid (Pentanoic acid): A straight-chain alkyl carboxylic acid with similar backbone structure but lacks the cyclopentane ring and amide group.
Cyclopentanecarboxylic acid: Contains the cyclopentane ring but does not have the extended pentanoic acid chain or amide linkage.
Uniqueness
4-(Cyclopentanecarboxamido)pentanoic acid is unique due to its combination of a cyclopentane ring and an amide-linked pentanoic acid chain. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H19NO3 |
|---|---|
Peso molecular |
213.27 g/mol |
Nombre IUPAC |
4-(cyclopentanecarbonylamino)pentanoic acid |
InChI |
InChI=1S/C11H19NO3/c1-8(6-7-10(13)14)12-11(15)9-4-2-3-5-9/h8-9H,2-7H2,1H3,(H,12,15)(H,13,14) |
Clave InChI |
FOLFARSSFPJKJM-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC(=O)O)NC(=O)C1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


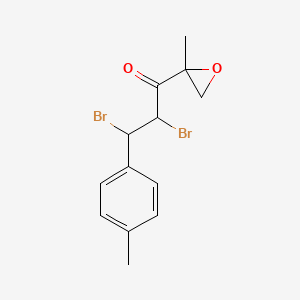
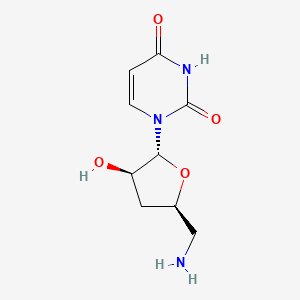



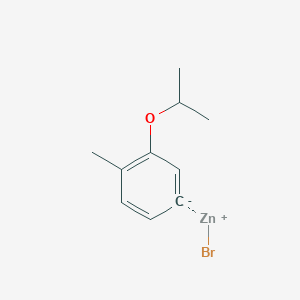
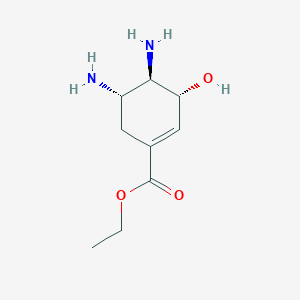
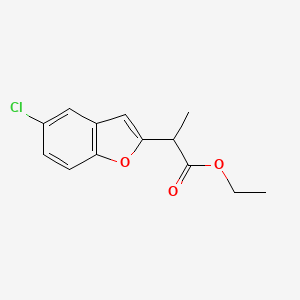
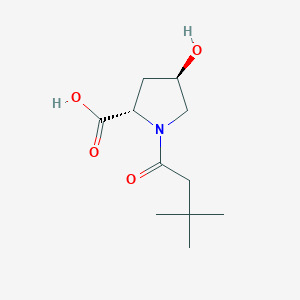
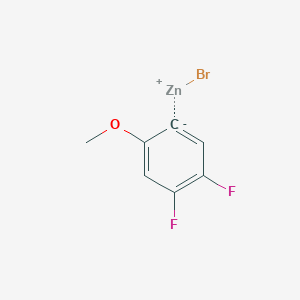
![3-[(2',4'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14889718.png)
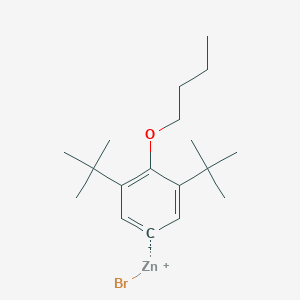
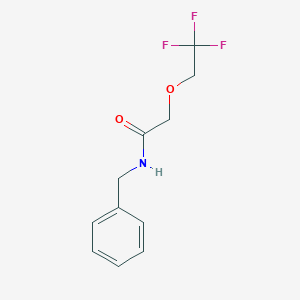
![cis-tert-butyl 4-Oxohexahydro-2H-pyrano[3,2-c]pyridine-6(7H)-carboxylate](/img/structure/B14889737.png)
